molecular formula C21H20O3 B1325927 Ethyl 5-oxo-5-(9-phenanthryl)valerate CAS No. 898752-88-0

Ethyl 5-oxo-5-(9-phenanthryl)valerate

Cat. No.: B1325927
CAS No.: 898752-88-0
M. Wt: 320.4 g/mol
InChI Key: QSMCWNVREMBRCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-oxo-5-(9-phenanthryl)valerate: is an organic compound with the molecular formula C21H20O3 It is a derivative of valeric acid, where the valeric acid moiety is substituted with a phenanthryl group and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-oxo-5-(9-phenanthryl)valerate typically involves the esterification of 5-oxo-5-(9-phenanthryl)valeric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl 5-oxo-5-(9-phenanthryl)valerate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the keto group in this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.

    Substitution: The phenanthryl group in this compound can participate in electrophilic aromatic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

    Oxidation: 5-oxo-5-(9-phenanthryl)valeric acid.

    Reduction: 5-hydroxy-5-(9-phenanthryl)valerate.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Chemistry: Ethyl 5-oxo-5-(9-phenanthryl)valerate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving esterases and oxidoreductases. Its derivatives may also have potential therapeutic applications, although further research is needed.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-oxo-5-(9-phenanthryl)valerate involves its interaction with specific molecular targets, such as enzymes. The ester group can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The phenanthryl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function.

Comparison with Similar Compounds

  • Ethyl 5-oxo-5-(phenyl)valerate
  • Ethyl 5-oxo-5-(naphthyl)valerate
  • Ethyl 5-oxo-5-(anthracenyl)valerate

Comparison: Ethyl 5-oxo-5-(9-phenanthryl)valerate is unique due to the presence of the phenanthryl group, which imparts distinct electronic and steric properties compared to its analogs. The phenanthryl group can enhance π-π stacking interactions and increase the compound’s stability and reactivity in certain chemical reactions.

Properties

IUPAC Name

ethyl 5-oxo-5-phenanthren-9-ylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O3/c1-2-24-21(23)13-7-12-20(22)19-14-15-8-3-4-9-16(15)17-10-5-6-11-18(17)19/h3-6,8-11,14H,2,7,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMCWNVREMBRCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645607
Record name Ethyl 5-oxo-5-(phenanthren-9-yl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898752-88-0
Record name Ethyl 5-oxo-5-(phenanthren-9-yl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.